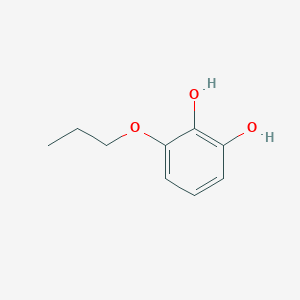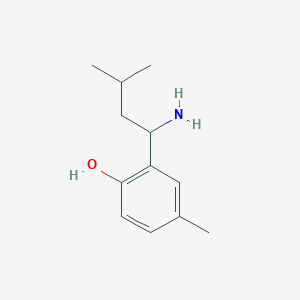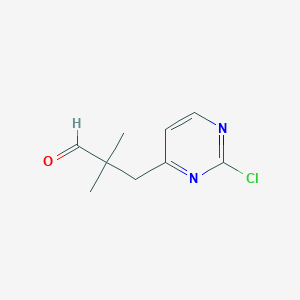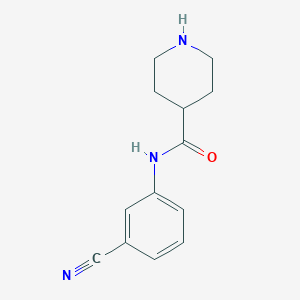
3-Propoxybenzene-1,2-diol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Propoxybenzene-1,2-diol is an organic compound with the molecular formula C9H12O3 It is a derivative of benzene, where the benzene ring is substituted with a propoxy group at the third position and two hydroxyl groups at the first and second positions
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-Propoxybenzene-1,2-diol can be achieved through several methods. One common approach involves the alkylation of catechol (benzene-1,2-diol) with propyl bromide in the presence of a base such as potassium carbonate. The reaction typically occurs in an organic solvent like acetone or dimethylformamide under reflux conditions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or column chromatography are employed to isolate the desired compound.
化学反応の分析
Types of Reactions: 3-Propoxybenzene-1,2-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones or carboxylic acids, depending on the oxidizing agent used.
Reduction: The compound can be reduced to form the corresponding dihydroxy derivative.
Substitution: Electrophilic aromatic substitution reactions can occur at the benzene ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Halogens (e.g., bromine or chlorine) in the presence of a Lewis acid catalyst like aluminum chloride.
Major Products Formed:
Oxidation: Quinones or carboxylic acids.
Reduction: Dihydroxy derivatives.
Substitution: Halogenated benzene derivatives.
科学的研究の応用
3-Propoxybenzene-1,2-diol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
作用機序
The mechanism of action of 3-Propoxybenzene-1,2-diol involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl groups can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. Additionally, the propoxy group can enhance the compound’s lipophilicity, facilitating its interaction with cell membranes and intracellular targets.
類似化合物との比較
Catechol (Benzene-1,2-diol): Lacks the propoxy group, making it less lipophilic.
Hydroquinone (Benzene-1,4-diol): Has hydroxyl groups at the para positions, leading to different reactivity and properties.
Resorcinol (Benzene-1,3-diol): Hydroxyl groups at the meta positions, resulting in distinct chemical behavior.
Uniqueness: 3-Propoxybenzene-1,2-diol is unique due to the presence of both hydroxyl and propoxy groups, which confer specific chemical and physical properties. The propoxy group enhances its solubility in organic solvents and its potential interactions with biological membranes, making it a valuable compound for various applications.
特性
分子式 |
C9H12O3 |
|---|---|
分子量 |
168.19 g/mol |
IUPAC名 |
3-propoxybenzene-1,2-diol |
InChI |
InChI=1S/C9H12O3/c1-2-6-12-8-5-3-4-7(10)9(8)11/h3-5,10-11H,2,6H2,1H3 |
InChIキー |
XCASKTQZYDNGCY-UHFFFAOYSA-N |
正規SMILES |
CCCOC1=CC=CC(=C1O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![[3-Methyl-1-(3-methylphenyl)-1H-pyrazol-4-yl]methanol](/img/structure/B13308655.png)
![2-[5-Amino-3-(1,1-difluoroethyl)-1H-pyrazol-1-yl]ethan-1-ol](/img/structure/B13308656.png)
amine](/img/structure/B13308664.png)

![1-{[(2,4-Difluorophenyl)methyl]amino}propan-2-ol](/img/structure/B13308680.png)
![7-Oxabicyclo[4.1.0]heptan-2-ol](/img/structure/B13308685.png)
![3-{[(4-Chloro-3-fluorophenyl)methyl]amino}propan-1-ol](/img/structure/B13308688.png)
![4-Ethyl-4-(methoxymethyl)-4H,5H,6H,7H-thieno[3,2-c]pyridine](/img/structure/B13308689.png)
![2-chloro-N-[1-(furan-2-yl)ethyl]aniline](/img/structure/B13308695.png)



